molecular formula C16H11FN2O3 B11713855 (2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide

(2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide

Cat. No.: B11713855
M. Wt: 298.27 g/mol
InChI Key: NFZKLKYANOEADV-KNTRCKAVSA-N
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Description

(2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the chromene derivative with hydroxylamine under appropriate conditions.

    Attachment of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using suitable catalysts and reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors and modulate their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(3-chlorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
  • (2Z)-N-(3-bromophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide
  • (2Z)-N-(3-methylphenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-N-(3-fluorophenyl)-2-(hydroxyimino)-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

(2E)-N-(3-fluorophenyl)-2-hydroxyiminochromene-3-carboxamide

InChI

InChI=1S/C16H11FN2O3/c17-11-5-3-6-12(9-11)18-15(20)13-8-10-4-1-2-7-14(10)22-16(13)19-21/h1-9,21H,(H,18,20)/b19-16+

InChI Key

NFZKLKYANOEADV-KNTRCKAVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N\O)/O2)C(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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